molecular formula C10H7O3S- B282064 (7-Hydroxy-1-naphthyl)sulfonyl

(7-Hydroxy-1-naphthyl)sulfonyl

Cat. No.: B282064
M. Wt: 207.23 g/mol
InChI Key: BARLHDXCXWZGNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Hydroxy-1-naphthyl)sulfonyl is a chemical building block of interest in organic synthesis and pharmaceutical research. Compounds featuring the 7-hydroxy-naphthalene scaffold are known to be valuable intermediates. For instance, related structures such as N-(7-hydroxy-1-naphthyl)methanesulphonamide demonstrate the utility of this core in creating more complex sulfonamide derivatives . Furthermore, research on similar compounds like 7-hydroxy-1-naphthalenesulfonic acid has explored its photochemical properties, including excited-state proton-transfer kinetics, which is a significant area in photophysics and sensor development . As a reagent, this compound is primarily used in research laboratories as a precursor for the synthesis of more complex molecules, potentially for applications in material science, chemical biology, and as a pharmacophore in drug discovery. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7O3S-

Molecular Weight

207.23 g/mol

IUPAC Name

7-hydroxynaphthalene-1-sulfinate

InChI

InChI=1S/C10H8O3S/c11-8-5-4-7-2-1-3-10(14(12)13)9(7)6-8/h1-6,11H,(H,12,13)/p-1

InChI Key

BARLHDXCXWZGNC-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-]

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-]

Origin of Product

United States

Mechanistic Investigations of 7 Hydroxy 1 Naphthyl Sulfonyl Reactivity

Reaction Pathways and Transition State Analysis

The reaction pathways involving the (7-hydroxy-1-naphthyl)sulfonyl group are diverse and depend significantly on the reacting partner and conditions. For instance, in sulfonylation reactions, where the sulfonyl group is transferred to a nucleophile, the mechanism can proceed through different routes. Studies on the solvolysis of arenesulfonyl chlorides suggest that the reaction can follow a direct interaction with the substrate or involve intermediates like cations formed directly from the substrate. researchgate.net

Visible-light-induced reactions of sulfonyl chlorides with tertiary amines have shown multiple pathways, including N-dealkylation and C-H activation, leading to different products depending on the reaction conditions. acs.org These processes are often initiated by a photoinduced electron transfer (PET). acs.org Furthermore, the synthesis of unsaturated sulfonyl fluorides from aromatic aldehydes and methanedisulfonyl fluoride (B91410) mimics the Horner-Wadsworth-Emmons olefination, proceeding through the addition of a carbanion and subsequent cyclization-fragmentation of a four-membered ring intermediate. nih.gov In the absence of a base, an alternative Knoevenagel condensation pathway can occur with electron-rich aldehydes. nih.gov

Transition state analysis, often performed using computational methods, provides insights into the energy barriers and geometries of the transient species formed during these reactions. For example, in the context of excited-state intramolecular proton transfer (ESIPT) in related hydroxynaphthaldehyde systems, the potential energy surfaces of the ground and excited states are calculated to understand the reaction coordinates. nih.gov

Table 1: Investigated Reaction Pathways for Sulfonyl-Containing Compounds

Reaction TypeReactantsKey Mechanistic StepsRef
SolvolysisArenesulfonyl chlorides, SolventDirect nucleophilic attack or formation of cationic intermediates researchgate.net
PhotocatalysisSulfonyl chlorides, Tertiary aminesPhotoinduced electron transfer (PET), N-dealkylation, C-H activation acs.org
OlefinationMethanedisulfonyl fluoride, Aromatic aldehydesCarbanion addition, Cyclization-fragmentation nih.gov
Knoevenagel CondensationMethanedisulfonyl fluoride, Electron-rich aldehydesCondensation reaction nih.gov

Intramolecular Hydrogen Bonding and Tautomerism Studies

The presence of the hydroxyl group in the 7-position of the naphthalene (B1677914) ring introduces the possibility of intramolecular hydrogen bonding and tautomerism, which can significantly influence the compound's reactivity and properties. Intramolecular hydrogen bonds (IMHBs) can affect molecular conformation, membrane permeability, and absorption. rsc.org The strength of these hydrogen bonds can be investigated using various techniques, including NMR spectroscopy and computational methods like quasi-atomic orbital (QUAO) bonding analysis. nih.govmdpi.com This analysis reveals that IMHBs are influenced by factors such as the interatomic distance between the hydrogen and the acceptor atom and the hybridization of the acceptor oxygen. nih.gov

Tautomerism, particularly the equilibrium between different structural isomers, is a key feature of molecules containing both hydroxyl and other functional groups. In Schiff bases derived from hydroxynaphthaldehydes, an equilibrium between imine and enamine tautomers is often observed. nih.gov The position of this equilibrium can be influenced by the solvent and the solid-state packing of the molecules. nih.gov Studies on related 7-hydroxyquinoline (B1418103) derivatives show that upon excitation, competitive pathways of intramolecular proton transfer and trans-cis isomerization around the azomethine double bond can occur. nih.gov The existence of different tautomers, such as the keto-amine form in N-(2-hydroxy-1-naphthylidene)amino acid derivatives, has been confirmed through bond length statistical analysis and spectroscopic methods. science.govresearchgate.net

Table 2: Tautomeric Forms and Hydrogen Bonding in Hydroxynaphthalene Derivatives

Compound TypeInvestigated PhenomenaKey FindingsRef
Schiff bases of hydroxynaphthaldehydesTautomeric equilibrium (imine-enamine)Slight preference for imine tautomer in solution; influenced by solvent and crystal packing. nih.gov
7-Hydroxyquinoline derivativesExcited-state intramolecular proton transfer (ESIPT) vs. isomerizationCompetitive pathways exist upon photoexcitation. nih.gov
N-(2-hydroxy-1-naphthylidene)amino acidsTautomerism (phenol-imine vs. keto-amine)Predominantly exist in the keto-amine form in the solid state. science.govresearchgate.net

Factors Influencing Regioselectivity and Stereoselectivity in Sulfonylation Reactions

Regioselectivity and stereoselectivity are critical aspects of sulfonylation reactions, determining the precise location and three-dimensional arrangement of the sulfonyl group in the product. The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substrate. For instance, in the hydroxysulfonylation of allenes, highly regio- and stereoselective formation of 2-sulfonyl allylic alcohols has been achieved. rsc.org

The stereoselectivity of reactions involving sulfonyl compounds is particularly important when chiral centers are present or created. The synthesis of chiral sulfinyl compounds, for example, can be achieved through stereoselective oxidation of a prochiral sulfur atom or by converting one sulfinyl derivative into another with the formation of a new bond at the sulfur center. acs.org The presence of a hydroxyl group in the starting material can be crucial for the stereochemical outcome of such reactions. acs.org In the context of glycosylation reactions, the conformation of side chains and the nature of protecting groups can influence the regioselective reduction of other functional groups, such as azides. nih.gov

The choice of catalyst can also play a significant role in controlling stereoselectivity. Chiral catalysts, such as titanium(IV) complexes with chiral ligands, have been used to achieve high enantiomeric excess in the synthesis of chiral sulfoxides. acs.org

Azo Coupling Reaction Mechanisms in this compound Azo Derivatives

The this compound moiety is a common component in azo dyes. The formation of these dyes occurs through an azo coupling reaction, which is an electrophilic aromatic substitution. scispace.com The mechanism involves the reaction of a diazonium ion with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. researchgate.netuclmail.net

The diazonium ion acts as the electrophile and attacks the activated aromatic ring of the coupling component. uclmail.net The position of the coupling is directed by the activating groups on the aromatic ring. For instance, a hydroxyl group typically directs the incoming diazonium ion to the ortho or para position. scispace.com The pH of the reaction medium is a critical parameter that controls the selectivity of the coupling. google.com In some cases, a π-complex is initially formed, followed by the formation of σ-complexes that then convert to the final azo compound. researchgate.net

The general scheme for the synthesis of an azo dye involves the diazotization of a primary aromatic amine to form the diazonium salt, followed by the coupling reaction with a suitable partner. asianpubs.orgcuhk.edu.hk The properties of the resulting dye, such as its color and solubility, are determined by the nature of the aromatic substituents on both sides of the azo group (-N=N-). cuhk.edu.hkekb.eg

Complexation Reaction Mechanisms with Metal Ions

The this compound group, particularly when part of a larger ligand structure, can participate in complexation reactions with metal ions. The hydroxyl and sulfonate groups can act as coordination sites for metal binding. For example, Schiff bases derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid can form stable complexes with various divalent transition metal ions like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.net

The mechanism of complexation involves the displacement of protons from the ligand's coordinating groups and the formation of coordinate bonds with the metal ion. Spectroscopic and analytical data indicate that the stoichiometry of these complexes is often 1:1 (metal:ligand). researchgate.net The geometry of the resulting metal complexes can vary, with common structures being octahedral or tetrahedral, depending on the metal ion and the coordination environment. researchgate.net The sulfonic acid group, often in its salt form, enhances the water solubility of these complexes. scbt.com Tin complexes with 4-amino-3-hydroxynaphthalene-1-sulfonic acid have also been synthesized and characterized. mdpi.com

Table 3: Metal Complexes of this compound Derivatives

LigandMetal IonsProposed GeometryRef
Schiff base of 4-amino-3-hydroxynaphthalene-1-sulfonic acidCu(II), Co(II), Ni(II), Mn(II)Octahedral researchgate.net
Schiff base of 4-amino-3-hydroxynaphthalene-1-sulfonic acidZn(II)Tetrahedral researchgate.net
4-amino-3-hydroxynaphthalene-1-sulfonic acidSn(IV)Varies with substituents mdpi.com

Alkyl Transfer Mechanisms Involving Sulfonimidates

Sulfonimidates, which can be derived from sulfonyl compounds, are known to act as alkyl transfer reagents. rsc.orgrsc.org The mechanism of alkyl transfer typically involves the lability of the sulfonimidate under certain conditions, such as in the presence of acid. rsc.org

One proposed mechanism involves the rearrangement of sulfinyl hydroxylamines to unstable sulfonimidates, where an alkoxy group migrates from the nitrogen to the sulfur atom. rsc.org These sulfonimidates can then transfer their alkyl group to a nucleophile, such as an alcohol, to form an ether, along with the corresponding sulfonamide. rsc.org The reaction may proceed through a dissociation process of the migrating alkoxy group. rsc.org

In another example, the conversion of alcohols to alkyl fluorides can proceed through a sulfonimidate intermediate. rsc.org The proposed mechanism involves the deprotonation of the alcohol, followed by nucleophilic addition to a sulfonyl fluoride derivative to form a pentacoordinate intermediate. This intermediate then eliminates a fluoride ion to yield the sulfonimidate, which subsequently undergoes nucleophilic displacement to produce the alkyl fluoride. rsc.org Sulfonimidates can also be activated intermediates in the synthesis of sulfonimidamides. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Hydroxy 1 Naphthyl Sulfonyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. slideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and confirms the connectivity of the (7-hydroxy-1-naphthyl)sulfonyl core.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. In a typical this compound derivative, the aromatic region of the spectrum (typically δ 7.0–8.5 ppm) is complex, showing signals for the six protons on the naphthalene (B1677914) ring system. nih.gov The exact chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and sulfonyl (-SO₂R) groups. The phenolic hydroxyl proton usually appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). ekb.eg Protons ortho to the electron-withdrawing sulfonyl group (e.g., at the C2 and C8 positions) are generally shifted downfield, while those influenced by the electron-donating hydroxyl group are shifted upfield relative to unsubstituted naphthalene. nih.govtandfonline.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The this compound skeleton contains ten aromatic carbons. The carbon atom bonded to the hydroxyl group (C-7) is significantly deshielded and resonates far downfield (δ ≈ 155-160 ppm), while the carbon bonded to the sulfonyl group (C-1) also appears at a downfield chemical shift. tandfonline.comacs.org The remaining eight carbons of the naphthalene ring produce signals in the aromatic region (δ ≈ 110-140 ppm). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Moiety

Atom Technique Typical Chemical Shift (ppm) Notes
Naphthalene H¹H NMR7.0 - 8.5Complex splitting patterns (multiplets, doublets, triplets).
Phenolic OH¹H NMR9.0 - 11.0Broad singlet, D₂O exchangeable.
C-7 (C-OH)¹³C NMR155 - 160Quaternary carbon, significantly deshielded by oxygen.
C-1 (C-SO₂)¹³C NMR135 - 145Quaternary carbon, deshielded by the sulfonyl group.
Other Naphthalene C¹³C NMR110 - 135Includes both protonated and quaternary carbons.

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for assembling the molecular puzzle and unambiguously assigning signals, especially in complex spin systems. e-bookshelf.de

gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is used to trace the connectivity of protons within the two separate aromatic rings of the naphthalene core. slideshare.netlibretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a given spin system, not just direct neighbors. This can help to identify all protons belonging to a single fused ring of the naphthalene structure. e-bookshelf.de

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments for all CH groups in the molecule. hyphadiscovery.com

1D NMR (1H, 13C)

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For a this compound compound, the IR spectrum would be expected to show several key absorption bands. tandfonline.com

A broad band in the region of 3200–3400 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. tandfonline.commdpi.com

Sharp bands appearing above 3000 cm⁻¹ are due to aromatic C-H stretching. ekb.eg

Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group typically appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. tandfonline.com

C=C stretching vibrations within the aromatic naphthalene ring are observed in the 1500–1620 cm⁻¹ region. tandfonline.com

Bands related to C-S or S-O single bonds can also be observed in the fingerprint region (below 1000 cm⁻¹). tandfonline.com

Table 2: Characteristic IR Absorption Frequencies for the this compound Moiety

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
Phenolic -OHO-H Stretch3200 - 3400 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1500 - 1620
Sulfonyl (-SO₂-)S=O Asymmetric Stretch~1350
Sulfonyl (-SO₂-)S=O Symmetric Stretch~1160

Note: Data compiled from studies on related sulfonamide and hydroxyl-naphthalene compounds. tandfonline.commdpi.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate a molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which confirms the molecular weight of the synthesized compound. tandfonline.com High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the calculation of a unique elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses such as the SO₂ group. ekb.egtandfonline.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

While NMR, IR, and MS provide compelling evidence for a proposed structure, X-ray diffraction (XRD) of a single crystal offers the most definitive and unambiguous structural proof. rigaku.com

This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. oxcryo.com The analysis yields a detailed three-dimensional map of the electron density within the molecule, from which the precise positions of all non-hydrogen atoms can be determined. rsc.orgbrynmawr.edu

Single-crystal XRD analysis provides:

Unambiguous Connectivity: It confirms the bonding arrangement of all atoms in the this compound framework. mdpi.com

Precise Geometric Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Solid-State Conformation: It reveals the preferred three-dimensional shape of the molecule in the crystalline state.

Intermolecular Interactions: It maps the network of interactions between molecules in the crystal lattice, such as hydrogen bonds involving the phenolic -OH group and potential π-π stacking of the naphthalene rings. rsc.orgresearchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Naphthalene Sulfonyl Derivative

Parameter Example Value Information Provided
Crystal SystemMonoclinicThe basic symmetry of the unit cell.
Space GroupP2₁/cThe specific arrangement of symmetry elements.
a (Å)22.71Unit cell dimension.
b (Å)5.79Unit cell dimension.
c (Å)11.03Unit cell dimension.
β (°)102.07Unit cell angle.
Volume (ų)1419.4Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between experimental and calculated data.

Note: Data are from a study on 2-hydroxy-1-naphthaldehyde (B42665) N-methylethanesulfonylhydrazone, a structurally related compound. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. In this compound derivatives, X-ray crystallography studies reveal a variety of non-covalent forces that govern their supramolecular architecture. These interactions are crucial as they influence the compound's physical properties, such as solubility and melting point.

Detailed analysis of related structures, such as (E)-N′-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonohydrazide, provides a model for the interactions present in this class of compounds. The crystal structure is stabilized by a combination of strong and weak hydrogen bonds, as well as π-system interactions. nih.gov

Key intermolecular interactions observed include:

Hydrogen Bonding: A predominant feature is the formation of intermolecular hydrogen bonds. For instance, the sulfonamide N-H group can act as a hydrogen bond donor, interacting with an oxygen atom of a sulfonyl group (S=O) on an adjacent molecule. nih.gov This N—H⋯O interaction is a common and robust feature in sulfonamides, often leading to the formation of dimeric motifs or extended chains. mdpi.com The hydroxyl group (-OH) of the naphthyl ring is also a potent hydrogen bond donor.

π-π Stacking Interactions: The planar naphthalene ring system is prone to π-π stacking interactions. In the crystal lattice, adjacent naphthyl rings can arrange in a parallel-displaced or T-shaped manner to maximize attractive forces. nih.gov In one studied derivative, a π–π interaction was observed between the naphthyl ring systems of two molecules, with a centroid–centroid distance of 3.7556 (15) Å. nih.goviucr.org

These varied interactions result in complex three-dimensional networks. The specific geometry and combination of these forces determine the crystal system, space group, and unit cell parameters of the compound. iucr.org The study of these packing motifs is essential for understanding polymorphism, where a single compound can exist in multiple crystalline forms with different properties. acs.org

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance (Å)SignificanceReference
Intermolecular Hydrogen BondN—H (Sulfonamide)O=S (Sulfonyl)~2.36Stabilizes crystal structure, often forming dimers or chains. nih.gov
π–π InteractionNaphthyl Ring (Centroid)Naphthyl Ring (Centroid)~3.76Major contributor to packing in aromatic compounds. nih.goviucr.org
C—H···π InteractionC—H (Aromatic/Alkyl)Naphthyl Ring (π-face)~2.72 - 2.75Provides additional stabilization to the crystal lattice. nih.gov
Intramolecular Hydrogen BondO—H (Naphthol)N (Azomethine)~1.85Influences molecular conformation. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for analyzing the chromophoric properties of this compound compounds. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital.

The chromophore in these compounds is primarily the 7-hydroxynaphthalene moiety. The extended π-conjugated system of the naphthalene ring is responsible for strong absorption in the UV region. The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups as substituents on the naphthalene ring modulates the electronic transitions, influencing both the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Studies on structurally similar naphthalenesulfonyl derivatives provide insight into their expected spectral behavior:

π→π Transitions:* The primary absorption bands are attributed to π→π* transitions within the aromatic naphthalene system. researchgate.net For a related N'-(2-Hydroxy-5-nitrobenzylidene)naphthalene-2-sulfonohydrazide, strong absorption peaks were observed at λmax = 236, 278, and 317 nm. researchgate.net

Solvatochromism: The position of the absorption maximum can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The dansyl group (5-dimethylamino-1-naphthalenesulfonyl), a closely related and intensely fluorescent chromophore, exhibits significant shifts in its emission maximum with changes in solvent polarity, which is indicative of a change in the dipole moment upon electronic excitation. nih.govrsc.org A similar effect can be anticipated for the 7-hydroxy-1-naphthylsulfonyl chromophore.

Influence of Substituents: The hydroxyl group, being an electron-donating group (auxochrome), can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. The sulfonyl group, being electron-withdrawing, also influences the energy of the molecular orbitals. Autoxidation products of related o-aminohydroxynaphthalenes can form highly colored compounds with intense absorption maxima above 500 nm, demonstrating how modification of the substituents dramatically alters the electronic properties. dss.go.th

Compound/Derivative TypeSolventAbsorption Maxima (λmax, nm)Transition TypeReference
N'-(2-Hydroxy-5-nitrobenzylidene)naphthalene-2-sulfonohydrazideTHF236, 278, 317π→π researchgate.net
Dansyl-modified Carbon DotsAqueous242, 310π→π rsc.org
Autoxidation product of TAHNDSAqueous (Neutral pH)>500π→π* (Extended Conjugation) dss.go.th
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide DerivativesNot Specified234π→π* (Conjugated Product) nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides the empirical formula of a substance and is a crucial step in verifying the identity and purity of newly synthesized this compound derivatives.

The procedure involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. From these amounts, the percentage of each element in the original sample is calculated.

For a proposed molecular structure, the theoretical elemental percentages can be calculated from its molecular formula. A close agreement between the experimentally found percentages and the calculated values (typically within ±0.4%) provides strong evidence for the assigned structure and confirms the compound's compositional integrity. nih.gov This technique is routinely reported in the characterization of new organic molecules. tandfonline.comrsc.org

Compound (Example Formula)ElementCalculated (%)Found (%)Reference
Example Schiff Base Ligand (C₂₀H₁₅N₃O₄)C66.4866.57 ekb.eg
H4.184.21
N11.6311.68
Example Pyridine (B92270) Derivative (C₁₆H₁₀N₄O₆)C54.2453.96 nih.gov
H2.852.74
N15.8115.63
Example Pyrido[2,3-d]pyrimidine (C₁₇H₁₁N₅O₆S)C49.4049.23 rsc.org
H2.682.46
N16.9416.72
S7.767.65

Computational Chemistry and Theoretical Studies on 7 Hydroxy 1 Naphthyl Sulfonyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately calculate the physicochemical properties of molecules with reasonable computational cost. rsc.org DFT methods are used to optimize the geometry of organic compounds, identify electrophilic and nucleophilic sites, and understand the molecule's behavior. rsc.org

A fundamental step in computational analysis is the geometry optimization of the molecular structure to find its lowest energy conformation. For naphthalene (B1677914) sulfonamide derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govdntb.gov.uabohrium.com This process calculates the most stable three-dimensional arrangement of atoms by minimizing the energy of the molecule.

The output of these calculations provides detailed geometric parameters, including bond lengths and angles. For instance, in a related compound, 4-methyl-N-(naphthalene-1-yl)benzenesulfonamide, the S-O bond lengths were calculated to be approximately 1.46 Å and the S-N bond length was 1.647 Å. researchgate.net These theoretical values are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Naphthalene Sulfonamide System Note: This table is illustrative, based on data for similar structures like 4-methyl-N-(naphthalene-1-yl)benzenesulfonamide, as specific data for (7-Hydroxy-1-naphthyl)sulfonyl was not available.

ParameterCalculated Value (B3LYP/6-31G(d,p))Experimental Value (XRD)
S-O1 Bond Length (Å)1.4671.435
S-O2 Bond Length (Å)1.4671.427
S-N Bond Length (Å)1.6471.626
O-S-O Bond Angle (°)121.2118.86

Source: Inspired by data from a study on a related sulfonamide. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

In systems related to this compound, such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid, DFT calculations show that the HOMO's charge density is primarily localized on the electron-rich sulfonyl and hydroxyl groups. sci-hub.box Conversely, the LUMO is typically localized over the entire naphthalene ring system. sci-hub.box This distribution indicates that a charge transfer occurs within the molecule upon electronic excitation, from the sulfonyl and hydroxyl moieties to the aromatic rings. researchgate.netsci-hub.box The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical energy values for related hydroxy-naphthalene sulfonic acid derivatives to illustrate the concept.

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Electron-donating, localized on hydroxyl and sulfonyl groups
LUMO-1.5Electron-accepting, localized on the naphthalene ring system
Energy Gap (Egap)4.7Indicator of molecular stability and reactivity

Source: Conceptual data based on similar molecular systems. researchgate.netsci-hub.boxresearchgate.net

The presence of a hydroxyl group and a sulfonyl group on the naphthalene ring makes the this compound system a candidate for intramolecular proton transfer (IPT) and tautomerism. researchgate.net DFT calculations are instrumental in studying these phenomena. For example, in 7-hydroxyquinoline (B1418103), a related structure, the enol tautomer is significantly more stable, but the keto tautomer can be observed in the presence of protic solvents, which facilitate the proton transfer via an intermolecular mechanism. mdpi.commdpi.com

For 7-hydroxy-1-naphthalenesulfonic acid (HNS), studies have shown that the monoanion undergoes pseudo-first-order dissociation in the excited state, demonstrating photo-induced proton transfer. nih.gov Theoretical calculations can model the tautomeric equilibrium between the enol and keto forms. By using continuum solvation models (like IPCM), the effect of solvent polarity on the energy barriers and tautomerization energies can be evaluated. researchgate.netsonar.ch Studies on similar 2-hydroxy Schiff bases have shown that DFT can predict the energy barrier between enol and keto tautomers, confirming experimental observations of solvent-dependent tautomeric equilibrium. sonar.ch For the this compound moiety, DFT could be used to calculate the potential energy surface for proton transfer from the hydroxyl group to one of the sulfonyl oxygens, determining the stability of the resulting tautomer and the energy barrier for the process.

DFT calculations are a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface. acs.orgresearchgate.net This involves calculating the Gibbs free energies of reactants, intermediates, transition states (TS), and products. researchgate.netnih.gov By identifying the transition states and the energy barriers associated with them, the most favorable reaction pathway can be determined. acs.orgnih.gov

This approach has been successfully applied to understand the regio- and enantioselectivity in reactions involving sulfonyl-containing catalysts. nih.gov For example, in a sulfenofunctionalization reaction, DFT calculations showed that the formation of a 6-endo transition state was energetically more favorable by 7 kcal/mol, which was in agreement with experimental results. nih.gov The calculations also provided insights into the non-covalent interactions, such as π-π stacking, that stabilize the transition state. nih.gov For reactions involving the this compound group, DFT could similarly be used to model the reaction pathway, identify key intermediates and transition states, and explain the observed stereochemical outcomes.

Proton Transfer and Tautomeric Equilibrium Studies

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility of the this compound group, its interactions with solvent molecules, and its behavior when bound to a larger macromolecule like a protein. nih.gov For instance, MD simulations have been used to study the location and dynamics of fluorescent probes, such as dansyl derivatives, within lipid bilayers, revealing how they orient themselves at the membrane interface. mdpi.com Similarly, MD simulations of peptides containing modified amino acids have been used to explore conformational space and rotational energy barriers. nih.gov For a this compound-containing ligand, an MD simulation could reveal how its orientation and conformation change over time within a receptor's binding pocket, providing a more dynamic picture of the ligand-receptor interaction.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, typically a protein. mdpi.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. ugm.ac.id

In a typical docking study, the this compound derivative would be placed into the binding site of a target receptor, and an algorithm would sample various conformations and orientations of the ligand, scoring them based on a force field. ugm.ac.id The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, docking studies on coumarin (B35378) derivatives targeting acetylcholinesterase revealed the importance of a benzyloxy moiety for binding and identified specific π-π stacking interactions with tryptophan and tyrosine residues in the active site. nih.gov Similarly, for a this compound-based inhibitor, docking could predict hydrogen bonds between the hydroxyl or sulfonyl groups and polar residues in the receptor, as well as π-π stacking between the naphthalene ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.comnih.gov

Table 3: Common Ligand-Receptor Interactions Identified by Molecular Docking

Interaction TypeDescriptionPotential Residues Involved
Hydrogen BondElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Serine, Threonine, Aspartate, Glutamate, Tyrosine
Hydrophobic ContactInteraction between nonpolar groups, driven by the exclusion of water.Leucine, Isoleucine, Valine, Alanine
π-π StackingNoncovalent interaction between aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine
π-Cation InteractionInteraction between a π system and an adjacent cation.Lysine (B10760008), Arginine

Source: Compiled from general principles of molecular docking studies. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are fundamental in drug discovery for predicting the activity of new chemical entities, thereby saving resources by prioritizing the synthesis and testing of the most promising candidates. researchgate.netmdpi.com The core principle of QSAR lies in correlating molecular features, quantified by "molecular descriptors," with observed biological properties. researchgate.net

In the context of systems similar to this compound, such as N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate derivatives, 3D-QSAR models have been successfully developed. mdpi.com These models utilize the three-dimensional structures of molecules to derive descriptors and predict activity. For instance, a study on Mcl-1 inhibitors based on a naphthoate scaffold yielded a statistically significant 3D-QSAR model with high predictive power, as indicated by its validation scores (R² = 0.9209, Q² = 0.8459). mdpi.com Such models can identify the key physicochemical properties that are crucial for biological activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as follows:

Topological descriptors: Describe the atomic connectivity in the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as partial charges and orbital energies. nih.gov

Hydrophobic descriptors: Quantify the molecule's lipophilicity, which is crucial for membrane permeability. nih.gov

Steric descriptors: Describe the size and shape of the molecule. nih.gov

The selection of relevant descriptors is a critical step in building a robust QSAR model. Statistical methods like Partial Least Squares (PLS) are often employed to develop the mathematical relationship between the selected descriptors and the biological activity. For example, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with antitubercular activity. nih.gov

The table below summarizes common molecular descriptor types used in QSAR studies, which would be relevant for analyzing this compound derivatives.

Descriptor ClassExamplesInformation EncodedRelevance to this compound Systems
Topological Connectivity indices, Wiener index, Balaban indexAtomic arrangement and branching of the molecular skeleton.Describes the core naphthylsulfonyl scaffold and substituent connectivity.
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesElectron distribution, reactivity, and polarity. nih.govCrucial for understanding interactions with biological targets (e.g., hydrogen bonding involving the hydroxyl and sulfonyl groups).
Steric/Geometrical Molecular volume, Surface area, OvalitySize and shape of the molecule.Influences how the molecule fits into a receptor's binding pocket.
Hydrophobic LogP, Molar refractivityLipophilicity and ability to cross cell membranes.Important for predicting absorption and distribution properties.
Quantum-Chemical Total energy, Heat of formation, E-state indicesDetailed electronic structure, stability, and atom-specific properties. nih.govProvides highly accurate descriptors for building predictive models.

This table is generated based on principles of QSAR and descriptor analysis from multiple sources. nih.govnih.govtalete.mi.it

By developing QSAR models for a series of this compound derivatives, researchers could predict their biological activity and gain insights into the structural requirements for optimal function, guiding the synthesis of more potent and selective compounds.

Machine Learning Applications in Reactivity Prediction and Compound Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry by enabling the analysis of complex, high-dimensional chemical data. ucla.edu ML models can learn from existing experimental data to predict outcomes for new, untested systems, significantly accelerating research and development. wiley.com

Reactivity Prediction:

In the context of sulfonyl-containing compounds, ML has been effectively used to predict chemical reactivity. For instance, a random forest ML algorithm was trained on high-throughput experimentation data to predict the yield of deoxyfluorination reactions using sulfonyl fluorides. ucla.eduresearchgate.net This approach successfully navigated a complex reaction space, identifying high-yielding conditions for new substrates without prior knowledge of the detailed reaction mechanism. ucla.edu Another project focused on predicting the reactivity of sulfonyl fluoride (B91410) "warheads" for targeted covalent drugs by using quantum-derived chemical features to train an ML model, demonstrating the potential to speed up the molecular design process. nqcc.ac.uk

Similarly, human-interpretable ML models have been developed for N-sulfonylimines to predict their reactivity in multicomponent reactions. chemrxiv.orgacs.org These models can identify the chemical patterns that determine whether a reaction will be successful, providing valuable insights to chemists. chemrxiv.org

Compound Design:

Beyond predicting reactivity, ML is a powerful tool for de novo compound design. Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn the underlying patterns of known active molecules to design entirely new structures with desired properties. acs.org These techniques can be applied to generate novel this compound derivatives tailored to a specific biological target. For example, deep generative models combined with pharmacophore modeling have been used to design novel inhibitors for specific protein kinases. acs.org

The table below outlines how different ML algorithms could be applied to study this compound systems.

Machine Learning ApplicationML Algorithm(s)Input DataPredicted OutputPotential for this compound
Reactivity Prediction Random Forest, Gradient Boosting, Deep Neural Networks ucla.eduresearchgate.netMolecular descriptors, Quantum chemical features, Reaction conditions (e.g., catalyst, solvent)Reaction yield, Reaction rate, Product selectivityPredicting the outcome of functionalizing the naphthyl ring or modifying the sulfonyl group.
QSAR Modeling Support Vector Machines, Partial Least Squares, Neural Networks researchgate.netA library of this compound derivatives with known biological activity and calculated descriptorsPredicted biological activity (e.g., pIC50) for new derivativesIdentifying the most promising candidates for synthesis and testing as, for example, enzyme inhibitors.
De Novo Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Structures of known active compounds against a targetNovel molecular structures with high predicted activity and drug-like propertiesDesigning new derivatives with improved potency, selectivity, or pharmacokinetic profiles.

This table is a synthesis of information on the application of machine learning in chemistry. ucla.eduresearchgate.net

By integrating ML with experimental data and quantum chemical calculations, researchers can create a powerful pipeline to efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new compounds with valuable applications.

Conformational Analysis through Quantum Chemical Methods

The three-dimensional structure (conformation) of a molecule is intrinsically linked to its reactivity and biological function. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. Quantum chemical methods are indispensable for this purpose, providing accurate information about molecular geometry and energy. smu.edunih.gov

For flexible molecules like those containing the this compound group, which has rotatable bonds, multiple conformations are possible. Identifying the predominant conformers is key to understanding how the molecule interacts with its environment, such as a protein's binding site. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for conformational analysis due to its favorable balance of accuracy and computational cost. nih.govmdpi.com By performing geometry optimization calculations, researchers can determine the minimum-energy structures on the potential energy surface. nih.gov For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used a multi-step approach, starting with a faster semi-empirical method to identify likely conformers before refining their geometries and energies with DFT calculations. mdpi.com

These theoretical calculations are often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com While NMR provides data on the average conformation in solution, quantum calculations can model individual conformers. nih.gov Comparing calculated NMR parameters (e.g., chemical shifts) with experimental data helps validate the computed structures and determine the relative populations of different conformers in solution. nih.govresearchgate.net

The table below summarizes key quantum chemical methods applicable to the conformational analysis of this compound systems.

MethodAbbreviationKey FeaturesApplication to this compound
Density Functional Theory DFTGood balance of accuracy and computational cost for medium to large molecules. nih.govDetermining the stable conformers by optimizing geometries and calculating relative energies. Simulating vibrational spectra (IR/Raman) to compare with experimental data. nih.gov
Hartree-Fock Theory HFA fundamental ab initio method that approximates the electronic wavefunction. smu.eduOften used as a starting point for more advanced calculations. Less accurate than DFT for many systems due to neglect of electron correlation.
Møller-Plesset Perturbation Theory MP2Includes electron correlation, offering higher accuracy than HF. More computationally demanding than DFT. researchgate.netUsed for high-accuracy energy calculations of key conformers identified by DFT, especially for studying non-covalent interactions.
Semi-empirical Methods AM1, PM3Use parameters derived from experimental data to simplify calculations. Very fast but less accurate. mdpi.comRapidly scanning the conformational space to find plausible low-energy structures for further analysis with more accurate methods like DFT. mdpi.com

This table is compiled from general knowledge of computational chemistry methods and specific applications mentioned in the search results. smu.edunih.govnih.govmdpi.comresearchgate.net

Through a rigorous conformational analysis using quantum chemical methods, a detailed understanding of the structural preferences of this compound and its derivatives can be achieved. This knowledge is critical for rationalizing structure-activity relationships and designing molecules with a predefined three-dimensional shape to achieve specific biological effects.

Applications of 7 Hydroxy 1 Naphthyl Sulfonyl Compounds in Specialized Chemical Research

Applications in Organic Synthesis as Building Blocks and Reagents

The structural features of (7-hydroxy-1-naphthyl)sulfonyl and related compounds make them valuable starting materials and reagents in organic synthesis. cymitquimica.com They serve as foundational units, or building blocks, for constructing more elaborate molecular architectures. cymitquimica.comgoogle.com

Derivatives of this compound serve as key precursors in the synthesis of complex and biologically relevant molecules. The naphthalene (B1677914) core provides a rigid and well-defined aromatic platform that can be further functionalized. For instance, naphthalenesulfonamides have been used as a starting point for developing potent enzyme inhibitors. sci-hub.se In one study, a series of naphthalene-N-sulfonyl-D-glutamic acid derivatives were synthesized to target MurD, an essential enzyme in bacterial peptidoglycan biosynthesis. sci-hub.se This work highlights how the naphthalenesulfonyl scaffold can be systematically modified to probe structure-activity relationships and design new potential antibacterial agents. sci-hub.se

The synthesis of these complex molecules often begins with commercially available hydroxynaphthalenesulfonic acids. sci-hub.se These precursors undergo a series of chemical transformations, such as alkylation of the hydroxyl group followed by chlorination of the sulfonic acid to form a reactive sulfonyl chloride. sci-hub.se This intermediate can then be coupled with other molecular fragments, like amino acids, to build the target complex molecule. sci-hub.se This modular approach allows for the divergent synthesis of a wide array of derivatives for screening and optimization. researchgate.net The versatility of the this compound framework makes it a valuable component in the toolbox of synthetic chemists aiming to create novel compounds with specific functions. medchemexpress.comresearchgate.net

Precursor CompoundSynthetic Target ClassResearch Focus
Naphthalene-N-sulfonyl-D-Glu derivativesMurD Enzyme InhibitorsAntibacterial Drug Discovery
Sulfonyl Enynalsβ-Naphthols, β-NaphthylaminesDivergent Synthesis of Arenes
7-Hydroxy-1-naphthalenesulfonateGeneral Organic SynthesisBiochemical Reagents

This table summarizes the use of this compound and related compounds as precursors for creating complex molecules.

While direct use of this compound specifically as an alkyl transfer reagent is not extensively documented, the broader class of sulfonyl-containing compounds plays a crucial role in reactions that involve the transfer of organic groups. researchgate.net Sulfonyl hydrazides, for example, are recognized as powerful and versatile building blocks in organic synthesis. researchgate.net They can act as sources for sulfonyl groups in the formation of various carbon-sulfur and sulfur-nitrogen bonds. researchgate.net

Precursors for Complex Molecule Fabrication

Role in Analytical Chemistry as Reagents and Probes

In analytical chemistry, compounds incorporating the this compound structure are utilized for their ability to signal the presence or concentration of specific chemical species. Their inherent spectroscopic properties, which can be modulated by binding to an analyte, make them excellent candidates for chemosensors. smolecule.comrsc.org

Derivatives of this compound are frequently incorporated into chemosensors designed for the selective detection of metal ions. mdpi.com These sensors typically consist of a receptor unit that binds the target ion and a fluorophore (or chromophore) unit that signals the binding event through a change in its optical properties, such as fluorescence intensity or color. acs.orgtandfonline.com

Schiff bases derived from hydroxyl-naphthaldehydes and linked to a sulfonate group are a prominent class of such sensors. acs.org The combination of the hydroxyl group and the imine nitrogen creates a binding pocket for metal ions. The sulfonate group often enhances water solubility, making these sensors suitable for use in aqueous and biological media. acs.org For example, water-soluble sulfonate Schiff-base ligands have been developed to detect a range of metal ions including Cu²⁺, Ni²⁺, Cr³⁺, and Co²⁺ through fluorescence quenching. acs.org Similarly, azo dyes containing the hydroxynaphthyl moiety can act as colorimetric reagents for metal ion detection. smolecule.com The binding of a metal ion alters the electronic structure of the dye, leading to a visible color change. mdpi.com

Sensor TypeTarget Analyte(s)Detection Principle
Azo-Schiff-based probeAl³⁺, Co²⁺Fluorimetric (Al³⁺), Colorimetric (Co²⁺)
Diimine-Schiff baseFe(II), Co(II), Cu(II)Colorimetric
Sulfonate Schiff-Base LigandsCu²⁺, Ni²⁺, Cr³⁺, Co²⁺, Pb²⁺Fluorescence Quenching

This table presents examples of sensor systems based on naphthalene derivatives for the detection of various metal ions.

The reactive nature of the sulfonyl group, particularly in the form of a sulfonyl chloride, makes it suitable for covalently attaching the naphthyl fluorophore to biomolecules. ulab360.com Sulfonyl chlorides react with primary amine groups found in proteins (e.g., on lysine (B10760008) residues or the N-terminus), forming stable sulfonamide bonds. ulab360.comekb.eg This reaction is a common strategy for fluorescently labeling proteins, peptides, and antibodies for use in various biochemical and cellular studies. scbt.com

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a naphthyl-based sulfonyl chloride reagent used for labeling. scbt.com By analogy, this compound chloride can be employed as a fluorescent labeling agent. The hydroxyl group on the naphthalene ring can further modulate the spectroscopic properties (e.g., emission wavelength and quantum yield) of the resulting labeled biomolecule. Labeled proteins can be visualized in techniques like fluorescence microscopy or quantified using fluorimetry, providing insights into their localization, interactions, and dynamics within biological systems. ulab360.com

The this compound scaffold is well-suited for the development of pH indicators and sensors. lookchem.com The phenolic hydroxyl group is ionizable, and its protonation state changes with pH. This change in protonation affects the electronic structure of the naphthalene ring system, leading to a corresponding change in the compound's absorption or fluorescence properties. acs.org

Sodium 7-hydroxynaphthalene-1-sulfonate, for example, is known to function as a pH indicator, exhibiting a color change from yellow in acidic solutions to violet in basic conditions. lookchem.com This property allows for the visual determination of pH. More sophisticated optical pH sensors can be developed by immobilizing these indicator dyes in a polymer matrix. researchgate.net Fluorescent pH indicators are particularly valuable. Compounds structurally related to 7-hydroxynaphthalene sulfonic acid, such as 8-hydroxy-1,3,6-pyrene trisulfonate (HPTS), are widely used as fluorescent probes where the ratio of the protonated and deprotonated forms' emission intensities can be used to precisely measure pH in various environments, including inside living cells. acs.orgdb-thueringen.de The development of novel azo dyes based on the hydroxynaphthyl sulfonyl structure has also led to new pH sensors that work across a wide pH range. bohrium.com

Compound/SystempH RangePrinciple
Sodium 7-hydroxynaphthalene-1-sulphonateAcid-BaseColorimetric (Yellow to Violet)
Nano Azo Ligand (DAD)2 - 7.5Colorimetric (Yellow to Purple)
8-Hydroxy-1,3,6-pyrene trisulfonate (HPTS)Near-NeutralRatiometric Fluorescence

This table highlights different pH indicators and sensors based on the this compound core structure and its analogs.

Biological Staining and Labeling

Contributions to Materials Science

In materials science, compounds bearing the this compound framework are instrumental in developing new functional materials, from vibrant colorants to specialized polymers.

The this compound structure is a key component in the synthesis of various dyes, particularly azo dyes. The naphthalene ring acts as a chromophore, the group responsible for color, while the hydroxyl (–OH) and sulfonic acid (–SO₃H) groups function as auxochromes, which modify and enhance the dye's properties. The sulfonic acid group is particularly important for increasing the water solubility of dyes, a crucial feature for their application in the textile industry. scbt.com

Coupling reactions involving diazo compounds and 7-hydroxynaphthalene-1-sulfonic acid (also known as Crocein Acid or Bayer's Acid) are used to produce a range of dyes. chemicalbook.com The coupling typically occurs at the 1-position of the naphthalene ring. chemicalbook.com A notable example is Ponceau 6R, a red azo dye, which is the disodium (B8443419) salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid. atamanchemicals.com This dye is used in histology for staining fibrin. atamanchemicals.com The synthesis of such dyes often involves the diazotization of an aromatic amine and its subsequent reaction with a hydroxynaphthalene sulfonic acid derivative. google.com

Below is a table of representative dye structures or intermediates incorporating the hydroxynaphthalene sulfonic acid moiety.

Compound NameCAS NumberMolecular FormulaApplication/Class
7-hydroxynaphthalene-1,3-disulfonic acid (G acid)118-32-1C₁₀H₈O₇S₂Azo dye intermediate lookchem.com
Ponceau 6R2766-77-0C₂₀H₁₂N₂Na₂O₇S₂Histological dye atamanchemicals.com
7-hydroxynaphthalene-1-sulfonic acid (Crocein Acid)132-57-0C₁₀H₈O₄SAzo dye intermediate chemicalbook.com
Acid Red 881658-56-6C₂₀H₁₃N₂NaO₄SSynthetic azo dye scbt.com

This table presents examples of compounds related to the this compound core structure used in the development of dyes.

Derivatives of this compound are investigated for their unique optical and electrical characteristics, which are critical for applications in electronics and photonics. The naphthalene core itself possesses useful photophysical properties like absorbance and fluorescence. scbt.com The electronic properties of these molecules can be tuned by the addition of functional groups. The sulfonyl group (–SO₂) generally acts as an electron-withdrawing group, which can facilitate intramolecular charge transfer (ICT), a key process for creating materials with nonlinear optical (NLO) properties. dntb.gov.ua

Research on related structures, such as polymers derived from 7-amino-4-hydroxy-2-naphthalene sulphonic acid, has shown fluorescent properties and solvatochromism (a change in color with solvent polarity). uludag.edu.tr For instance, a polynaphthol derivative synthesized from this monomer exhibited bicolored fluorescent light emission with a quantum yield of 8.6% in DMF. uludag.edu.tr Similarly, studies on 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives highlight their environmentally sensitive fluorescence, which is useful for studying biological systems. nih.govacs.orgmdpi.com The electrical properties of polymers derived from amino-substituted naphthalene sulfonic acids have also been explored, with the resulting materials classified as semiconductors. researchgate.net The combination of the naphthalene ring with hydroxyl and sulfonyl groups in the this compound structure provides a versatile platform for developing new photoactive and electroactive materials. medchemexpress.com

A specialized application of sulfonyl compounds in materials science is their conversion to sulfonimidates, which can then serve as monomers for polymerization. Sulfonimidates are reactive species that can be used as building blocks to create novel polymers. researchgate.net For example, the thermal polycondensation of N-silylsulfonimidates has been investigated to produce specialized polymers. rsc.org

While direct polymerization of this compound sulfonimidate is not widely documented, the general synthetic strategy provides a pathway for its potential use. Sulfonimidates can be synthesized from the corresponding sulfonyl chlorides. rsc.org These monomers can then undergo polymerization, sometimes at elevated temperatures, to form materials like poly(oxothiazene) polymers. rsc.org The process often involves the elimination of small molecules, such as alcohols, to drive the formation of the polymer chain. wiley.com This approach opens up possibilities for creating new functional polymers incorporating the unique properties of the hydroxynaphthalene core. The development of efficient polymerization techniques, such as multicomponent polymerizations, further expands the potential for creating complex and functional polymers from sulfonyl-based monomers. wiley.comnih.govrsc.org

Investigation of Optical and Electrical Properties

Utility in Pharmaceutical Chemistry as Intermediates and Scaffolds

The this compound group is a valuable structural motif in pharmaceutical chemistry, serving as both a key intermediate in synthesis and a foundational scaffold for designing new drug candidates.

The sulfonamide group (–SO₂NH–) is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents with diverse biological activities. ajchem-b.comekb.egnih.govmdpi.com These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties. ekb.egnih.govmdpi.com The sulfonamide group's ability to act as a stable, tetrahedral linker that can participate in hydrogen bonding makes it a versatile component in drug design.

Naphthalene sulfonamides, which incorporate the this compound core, are explored for various therapeutic targets. The naphthalene portion of the molecule provides a rigid, lipophilic structure that can be tailored to fit into the binding sites of proteins and enzymes. The hydroxyl group offers an additional point for interaction or further chemical modification. This combination allows for the creation of diverse chemical libraries for screening against various diseases. For instance, 5-hydroxynaphthalene-1-sulfonamide (B92191) is a known compound in this class. drugbank.com

The table below lists examples of compounds containing a hydroxynaphthalene sulfonamide or a related structure, highlighting their relevance in a pharmaceutical context.

Compound Name/ClassMolecular Formula (example)Therapeutic Area/Target (if specified)
5-hydroxynaphthalene-1-sulfonamideC₁₀H₉NO₃SDrug discovery scaffold drugbank.com
N-(7-Hydroxy-1-naphthalenyl)acetamideC₁₂H₁₁NO₂Chemical intermediate echemi.com
Polyazo reactive dyes from diaminodiphenylsulfone and hydroxynaphthalene sulfonic acidsN/ANot specified, but demonstrates synthetic utility of the scaffold google.com

This table showcases representative compounds and classes that utilize the hydroxynaphthalene sulfonyl/sulfonamide scaffold in a pharmaceutical or synthetic context.

Compounds derived from the this compound scaffold are also valuable as chemical probes for biological imaging. The fluorescence of the naphthalene core is a key feature exploited in this application. medchemexpress.com Naphthalene derivatives like 8-anilino-1-naphthalenesulfonic acid (ANS) are classic examples of environmentally sensitive fluorescent probes. nih.govacs.org These molecules are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in emission wavelength when they bind to hydrophobic regions, such as the pockets within proteins. nih.govacs.org

This property makes them excellent tools for studying protein folding, aggregation, and ligand binding. acs.org The 7-hydroxy group in the this compound structure can further enhance or modify these fluorescent properties. For example, 7-hydroxynaphthalene-1,3-disulfonic acid is a known fluorescent probe used to study proton transfer in reverse micelles. lookchem.com

The sulfonyl group can be converted into a reactive sulfonyl chloride, allowing the probe to be covalently attached to specific sites on biomolecules, similar to the well-known fluorescent label dansyl chloride. Furthermore, derivatives like 4-amino-3-hydroxynaphthalene-1-sulfonic acid are themselves utilized as fluorescent dyes. medchemexpress.comfluorochem.co.uk The combination of a tunable fluorescent core and a reactive handle makes this compound derivatives versatile platforms for designing sophisticated probes for visualizing biological processes. scbt.comnih.gov

Design and Synthesis of 7 Hydroxy 1 Naphthyl Sulfonyl Derivatives and Analogues

Systematic Structural Modifications for Targeted Research Applications

The synthesis of (7-hydroxy-1-naphthyl)sulfonyl derivatives often begins with the sulfonation of 7-hydroxy-1,3-naphthalene, followed by neutralization to form a salt. This foundational structure can then undergo a variety of modifications. For instance, the hydroxyl group at the 7-position is a key site for derivatization, allowing for the introduction of different functional groups to modulate properties such as solubility and biological activity. One common modification is the introduction of an azo group (-N=N-) to create azo dyes, which are valuable as biological stains.

Another approach involves the synthesis of sulfonamides from the corresponding sulfonyl chloride. This can be achieved by reacting 7-methoxy-1-tetralone (B20472) with sulfuryl chloride to produce the sulfonyl chloride intermediate, which is then reacted with an amine. The resulting sulfonamides have shown potential as antibacterial agents. Furthermore, structural modifications can be aimed at improving the potency and selectivity of these compounds. For example, adding a methoxy (B1213986) group can enhance lipophilicity and cellular uptake.

The synthesis of more complex analogues, such as spiropiperidine indolinyl compounds, has also been explored. These derivatives are of interest as selective inhibitors of specific biological targets like the P2Y1 receptor. google.com The synthesis of these complex molecules often involves multi-step processes, including reactions like reductive amination. nih.gov

Table 1: Examples of Synthetic Routes for this compound Derivatives

Starting MaterialReagentsProduct TypePotential Application
7-hydroxy-1,3-naphthalene1. Sulfuric acid 2. Sodium hydroxide (B78521)1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium (B8443419) saltIntermediate for azo dyes
7-methoxy-1-tetralone1. Sulfuryl chloride 2. Amine7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamideAntibacterial agents
4-nitrobenzene-1-sulfonyl chlorideHeteroaryl amines4-Nitrophenyl-sulfonamide derivativesIntermediates for biologically active compounds
7-Hydroxycoumarinsα-bromoacetamidesN-aryl or N-alkyl 7-aminocoumarinsFluorescent probes

Investigation of Substituent Effects on Reactivity and Spectroscopic Properties

The electronic properties of substituents introduced onto the this compound scaffold significantly influence the molecule's reactivity and spectroscopic characteristics. The position and nature of these substituents can lead to predictable or sometimes unexpected outcomes in chemical reactions and spectral behavior.

The reactivity of the naphthyl ring system is altered by the presence of both the hydroxyl and sulfonyl groups. The hydroxyl group is an activating, ortho-, para-directing group, while the sulfonyl group is a deactivating, meta-directing group. The interplay of these effects governs the regioselectivity of further electrophilic substitution reactions. For instance, the introduction of an azo group often occurs at a position influenced by the strong activating effect of the hydroxyl group.

Substituent effects are also prominent in the synthesis of derivatives. In the formation of sulfonamides from sulfonyl chlorides, the nature of the amine reactant can affect the reaction rate and yield. Similarly, in the synthesis of quinolin-2-ones from N-aryl propynamides, the electronic nature of substituents on the aniline (B41778) ring can dictate the reaction pathway, leading to different products. acs.orgwur.nl For example, electron-withdrawing groups on the phenyl ring of camphor (B46023) sulfonamide ligands were found to generally disfavor the addition of diethylzinc (B1219324) to aldehydes. arkat-usa.org

Spectroscopic properties are highly sensitive to substituent changes. In the context of fluorescent derivatives like coumarins, the introduction of an amino group at the 7-position, in place of the hydroxyl group, leads to a red-shift in the emission spectra. acs.org The electronic nature of substituents can also tune the fluorescence properties, with electron-withdrawing groups often causing a bathochromic shift (a shift to longer wavelengths). researchgate.net The polarity of the solvent also plays a crucial role in the spectroscopic behavior of these compounds. nih.gov

Table 2: Influence of Substituents on Properties of Naphthylsulfonyl Derivatives

Substituent TypePositionEffect on ReactivityEffect on Spectroscopic Properties
Electron-donating (e.g., -OH)7Activates the ring towards electrophilic substitutionCan enhance fluorescence intensity
Electron-withdrawing (e.g., -SO3H)1Deactivates the ring towards electrophilic substitutionCan cause a bathochromic shift in absorption/emission
Amino group (-NH2)7Can be derivatized; influences basicityRed-shifts fluorescence compared to hydroxyl group
Halogens (e.g., -Cl, -Br)VariesCan influence reaction rates and regioselectivityCan lead to changes in absorption and emission maxima

Chirality and Stereochemistry in this compound Analogues

The introduction of chiral centers or axial chirality into this compound analogues opens up avenues for stereoselective synthesis and applications where specific spatial arrangements are crucial. Chirality can arise from stereogenic centers within the molecule or from hindered rotation around a chemical bond, leading to atropisomers.

The synthesis of chiral sulfonamides is an area of active research. One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, chiral amines have been used as catalysts for the enantioselective N-alkylation of sulfonamides, producing axially chiral products with high enantiopurity. nih.gov The reduction of sulfinyl imines derived from chiral sulfinamides can also yield diastereomeric sulfonamide derivatives with controlled stereochemistry.

The stereochemistry of these analogues can have a profound impact on their biological activity. Different enantiomers or diastereomers of a molecule can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. nih.gov This makes the development of stereoselective synthetic methods for these compounds particularly important for drug discovery and chemical biology. For instance, the absolute configuration of chiral sulfonamides has been shown to be critical for their potential as drug candidates. nih.gov

The characterization of chiral this compound analogues often relies on techniques such as chiral chromatography to separate enantiomers and X-ray crystallography to determine the absolute configuration. nih.gov

Metal Chelation and Coordination Chemistry of Naphthylsulfonyl Ligands

The this compound scaffold and its derivatives can act as ligands, forming coordination complexes with various metal ions. The hydroxyl and sulfonate groups are potential coordination sites, allowing these molecules to bind to metal centers. tandfonline.com This process of forming a complex with a metal ion through multiple bonds is known as chelation. wikipedia.orgcoloradocollege.edu

The coordination chemistry of these ligands is of interest for several reasons. The formation of metal complexes can alter the physical and chemical properties of the organic ligand, such as its solubility and reactivity. solubilityofthings.com For example, the complexation of azo dyes derived from this compound with metal ions can lead to changes in their color and stability, which is relevant for their application as indicators or pigments. smolecule.com

Furthermore, the metal complexes themselves can exhibit interesting properties and applications. For instance, sulfonamide derivatives can form complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). tandfonline.comtandfonline.com These metal chelates have been investigated for their biological activities, including antibacterial and antifungal properties. tandfonline.comtandfonline.com The coordination of the ligand to the metal ion often occurs through the nitrogen atom of an azomethine group (if present) and the oxygen atom of the deprotonated hydroxyl group. tandfonline.comekb.eg The geometry of the resulting metal complex, which can be, for example, octahedral, is determined by the coordination preferences of the metal ion and the nature of the ligand. tandfonline.comtandfonline.com

The ability of these ligands to bind to metal ions is also relevant in the context of removing heavy metals from aqueous solutions. miun.se

Q & A

Q. What strategies optimize sulfonyl group introduction to enhance pharmacokinetics?

  • Methodological Answer : Prodrug approaches (e.g., sulfonyl esters) improve lipophilicity for BBB penetration. Stability-activity trade-offs are assessed via logP measurements (shake-flask method) and plasma stability assays. For example, tert-butyl sulfonyl groups enhance metabolic resistance but may reduce binding affinity .

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